molecular formula C23H30ClN3O5S B6480921 N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1215328-41-8

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6480921
CAS No.: 1215328-41-8
M. Wt: 496.0 g/mol
InChI Key: YBFOUKDSMZPYNV-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O5S and its molecular weight is 496.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.1594699 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S.ClH/c1-25(2)11-8-12-26(23-24-20-16(28-3)9-7-10-19(20)32-23)22(27)15-13-17(29-4)21(31-6)18(14-15)30-5;/h7,9-10,13-14H,8,11-12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFOUKDSMZPYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS Number: 1215328-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative and antioxidative effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C23H30ClN3O5SC_{23}H_{30}ClN_{3}O_{5}S with a molecular weight of 496.0 g/mol. Its structure comprises a benzamide core substituted with methoxy and dimethylamino groups, along with a benzothiazole moiety, which is believed to contribute to its biological activity.

Antiproliferative Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against human breast cancer cell lines (MCF-7) and others.

Key Findings:

  • In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range (2.2–4.4 µM), indicating potent antiproliferative effects against MCF-7 cells .
  • Comparative studies show that compounds with methoxy substitutions at specific positions on the aromatic ring enhance antiproliferative activity, suggesting that structural modifications can significantly influence biological outcomes .
CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3

Antioxidative Activity

The antioxidative capacity of this compound has also been investigated. Compounds with similar structural features have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Mechanism of Action:

  • The presence of methoxy groups is believed to enhance electron donation capabilities, leading to increased radical scavenging activities.
  • The compound's ability to prevent oxidative damage may indirectly inhibit aberrant cell growth without significant toxicity .

Case Studies

A recent study focused on the synthesis and biological evaluation of various benzothiazole derivatives revealed that those with multiple methoxy groups exhibited pronounced antiproliferative and antioxidative activities. This suggests a promising avenue for developing new anticancer agents based on modifications of the benzothiazole structure.

Study Highlights:

  • Synthesis : Several derivatives were synthesized and screened for biological activity.
  • Results : Compounds showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells.

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